molecular formula C₁₆H₉D₇O₂ B1160309 Vitamin K2(5)-D7

Vitamin K2(5)-D7

Cat. No.: B1160309
M. Wt: 247.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin K2(5)-D7 is a deuterium-labeled analog of Menaquinone-5, a form of Vitamin K2. Vitamin K2 is an essential nutrient that plays a critical role in calcium metabolism, activating proteins such as matrix Gla-protein (MGP) and osteocalcin. By promoting calcium incorporation into bone and inhibiting its deposition in soft tissues, Vitamin K2 is crucial for research areas concerning bone health and cardiovascular disease . The MK-5 form, with five isoprenoid units in its side chain, is part of a broader class of menaquinones (MK-4 to MK-14) that are primarily found in fermented foods and certain animal products . As a stable isotope-labeled compound, this compound is specifically designed for use as an internal standard in mass spectrometry-based assays. Its incorporation enables precise and accurate quantification of endogenous Vitamin K2 levels in complex biological samples, facilitating advanced pharmacokinetic, metabolic, and biomarker research. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₆H₉D₇O₂

Molecular Weight

247.34

Synonyms

2-Methyl-3-(3-methyl-2-buten-1-yl)-1,4-naphthalenedione-D7;  _x000B_2-Methyl-3-(3-methyl-2-butenyl)-1,4-naphthalenedione-D7;  2-Methyl-3-(3-methyl-2-butenyl)-1,4-naphthoquinone-D7;  Menaquinone 1-D7;  NSC 123509-D7;  Vitamin MK 1-D7

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Vitamin K2 Forms (MK-4 and MK-7)

Structural Differences :

  • MK-4 (Menaquinone-4): Contains four isoprenoid units in its side chain.
  • MK-7 (Menaquinone-7): Features seven isoprenoid units, contributing to a longer half-life (~72 hours) compared to MK-4 (~2–3 hours) .
  • Vitamin K2(5)-D7: While its side chain length is unspecified in available data, the deuterium labeling distinguishes it from non-deuterated MK-n forms.

Functional Roles :

  • MK-4 and MK-7 : Activate osteocalcin and matrix Gla protein, supporting bone mineralization and inhibiting vascular calcification . MK-7 exhibits greater bioavailability and sustained activity in clinical settings .
  • This compound : Lacks therapeutic activity; its role is confined to analytical accuracy enhancement .

Table 1: Molecular and Functional Comparison

Compound Molecular Formula Molecular Weight Primary Use Biological Half-Life
This compound C₄₆H₅₇D₇O₂ ~656.0 Analytical standard N/A
MK-4 C₃₁H₄₀O₂ 444.6 Bone/Cardiovascular health 2–3 hours
MK-7 C₄₆H₆₄O₂ 649.0 Bone/Cardiovascular health ~72 hours

Vitamin K1 (Phylloquinone)

Structural Differences :

  • Vitamin K1 has a phytyl side chain, whereas this compound and other MK-n forms feature unsaturated isoprenoid chains .

Functional Differences :

Other Deuterated Vitamins (e.g., Vitamin D3-d7)

Comparative Analytical Advantages :

  • Deuterated vitamins (e.g., D3-d7, K2(5)-D7) are indispensable in isotope dilution mass spectrometry, enabling precise quantification by correcting for ion suppression and extraction variability .
  • Unlike vitamin D3-d7, which is used to study calcium metabolism, K2(5)-D7 focuses on bone and cardiovascular research applications .

Table 2: Analytical Use Cases

Application This compound Role Non-Deuterated K2 Role
LC-MS Quantification Internal standard for calibration Target analyte for measurement
Method Validation Assess recovery and matrix effects Subject of detection limits
Metabolic Tracing Deuterium as a stable isotopic tracer N/A

Q & A

Q. How can researchers mitigate selection bias in observational studies on this compound and chronic kidney disease (CKD)?

  • Methodological Answer : Use propensity score matching to balance covariates (e.g., age, eGFR, comorbidities). Sensitivity analyses (e.g., E-values) quantify unmeasured confounding. Collaborate with nephrology registries to access large, diverse cohorts and validate findings via Mendelian randomization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.